2,4,6-Triisopropylbenzenetellurinic acid
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Overview
Description
2,4,6-Triisopropylbenzenetellurinic acid is an organotellurium compound characterized by the presence of tellurium bonded to a benzene ring substituted with three isopropyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropylbenzenetellurinic acid typically involves the reaction of 2,4,6-Triisopropylbenzene with tellurium tetrachloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropylbenzenetellurinic acid undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic reagents such as halogens or nitro compounds; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2,4,6-Triisopropylbenzenetellurinic acid has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,4,6-Triisopropylbenzenetellurinic acid involves its interaction with various molecular targets, primarily through the tellurium center. The compound can form coordination complexes with metal ions, influencing their reactivity and stability. Additionally, the tellurium center can undergo redox reactions, impacting cellular redox balance and potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a tellurium center.
2,4,6-Triisopropylbenzene: The parent hydrocarbon without the tellurium substitution.
2,4,6-Triisopropylphenol: Contains a hydroxyl group instead of a tellurium center.
Uniqueness
2,4,6-Triisopropylbenzenetellurinic acid is unique due to the presence of the tellurium center, which imparts distinct chemical properties and reactivity compared to its sulfur or oxygen analogs. The tellurium center allows for unique redox chemistry and coordination behavior, making it valuable for specialized applications in organic synthesis and materials science.
Properties
CAS No. |
736145-55-4 |
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Molecular Formula |
C15H24O2Te |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenetellurinic acid |
InChI |
InChI=1S/C15H24O2Te/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,1-6H3,(H,16,17) |
InChI Key |
RHRJQWHDBKNDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Te](=O)O)C(C)C |
Origin of Product |
United States |
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